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Compound of Interest

Compound Name:
3-(4-Methyl-1H-pyrazol-3-

YL)piperidine

CAS No.: 1369145-92-5

Cat. No.: B3100425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(Pyrazol-3-
yl)piperidine Motif and Its Structural Elucidation
The 3-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry,

forming the core of numerous biologically active compounds. The precise three-dimensional

arrangement of atoms and intermolecular interactions within the crystal lattice of these

molecules is paramount, as it dictates crucial physicochemical properties such as solubility,

stability, and bioavailability. Consequently, a thorough understanding of the solid-state

characteristics of this class of compounds is indispensable for rational drug design and

development.

While a crystal structure for the specific molecule 3-(4-Methyl-1H-pyrazol-3-yl)piperidine is

not publicly available in crystallographic databases as of this guide's publication, a wealth of

structural information can be gleaned from closely related analogues. This guide provides a

comparative analysis of the single-crystal X-ray diffraction data for structurally relevant

pyrazole-piperidine derivatives. Furthermore, it offers a comprehensive overview of the key
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experimental techniques and underlying principles for the solid-state characterization of such

pharmaceutical compounds.

Comparative Analysis of Pyrazole-Piperidine Crystal
Structures
To illustrate the structural diversity and packing arrangements within this class of compounds,

we will compare the crystallographic data of two exemplary molecules that feature the core

pyrazole and piperidine moieties:

Compound I: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-

amine[1]

Compound II: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide

(AT7519)[2][3][4][5]

These compounds, while more complex than the parent 3-(4-Methyl-1H-pyrazol-3-
yl)piperidine, provide valuable insights into the conformational preferences of the piperidine

ring, the planarity of the pyrazole system, and the nature of intermolecular interactions that

govern their crystal packing.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.targetmol.com/compound/at7519
https://pubs.acs.org/doi/abs/10.1021/jm800382h
https://pubmed.ncbi.nlm.nih.gov/18656911/
https://discovery.dundee.ac.uk/en/publications/identification-of-n-4-piperidinyl-4-26-dichlorobenzoylamino-1h-py/
https://www.researchgate.net/publication/51429984_Identification_of_N_-4-Piperidinyl-4-26-dichlorobenzoylamino-1_H_-pyrazole-3-carboxamide_AT7519_a_Novel_Cyclin_Dependent_Kinase_Inhibitor_Using_Fragment-Based_X-Ray_Crystallography_and_Structure_Based
https://www.benchchem.com/product/b3100425?utm_src=pdf-body
https://www.benchchem.com/product/b3100425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Compound I Compound II (AT7519)

Chemical Formula C21H25N7 C16H17Cl2N5O2

Molecular Weight 375.47 g/mol 410.26 g/mol

Crystal System Monoclinic Monoclinic

Space Group P21/n P21/c

a (Å) 10.9398(3) Not specified in search results

b (Å) 15.1119(5) Not specified in search results

c (Å) 12.3941(4) Not specified in search results

α (˚) 90 90

β (˚) 103.111(1) Not specified in search results

γ (˚) 90 90

Volume (Å³) 1994.41(11) Not specified in search results

Z 4 Not specified in search results

Density (calc) (g/cm³) 1.250 Not specified in search results

Key Structural Features

Piperidine in a chair

conformation. The pyrazole

ring is essentially planar.

Piperidine ring conformation is

key for binding to CDK2.[5]

Intermolecular Interactions

N-H···N hydrogen bonds, C-

H···π interactions. The packing

is controlled by a number of C-

H… N and N-H… N hydrogen

bonds.[1]

Forms hydrogen bonds with

the backbone of CDK2.[5]

Experimental Protocols for Solid-State
Characterization
The determination and comparison of crystal structures and solid-state properties rely on a

suite of analytical techniques. The following sections detail the methodologies for single-crystal
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X-ray diffraction, powder X-ray diffraction, and thermal analysis, providing insights into the

rationale behind each step.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of

atoms in a crystalline solid.[6][7]

Experimental Workflow:
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Synthesis & Purification

Crystallization

Data Collection

Structure Solution & Refinement

Synthesis of Pyrazole-Piperidine Derivative

Purification (e.g., Chromatography, Recrystallization)

Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.)

Crystal Mounting

X-ray Diffractometer

Diffraction Data Collection

Data Processing & Reduction

Structure Solution (e.g., Direct Methods)

Structure Refinement

Structure Validation

final_structure

Final Crystal Structure (CIF)
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Sample Preparation (Grinding)

Loading into Sample Holder

Powder X-ray Diffractometer

Data Collection (2θ Scan)

Data Analysis

Phase Identification, Purity Assessment, Polymorph Screening

Click to download full resolution via product page

Figure 2: A schematic of the powder X-ray diffraction workflow.

Step-by-Step Methodology:

Sample Preparation: A small amount of the crystalline material (typically 10-20 mg) is gently

ground to a fine powder to ensure random orientation of the crystallites. [8]2. Sample

Mounting: The powdered sample is packed into a sample holder.

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder

diffractometer. The intensity of the diffracted X-rays is measured as a function of the

diffraction angle (2θ).
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Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique

"fingerprint" of the crystalline phase. This pattern can be compared to databases of known

phases for identification.

Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal

analysis techniques that provide information about the physical and chemical changes that

occur in a material as a function of temperature. [2][3][9] DSC/TGA Workflow:

Sample Preparation (Accurate Weighing)

Simultaneous TGA/DSC Instrument

Controlled Heating Program under Inert Atmosphere

Simultaneous Measurement of Mass Change (TGA) and Heat Flow (DSC)

Analysis of Thermal Events

Melting Point, Decomposition Temperature, Polymorphic Transitions, Solvation State

Click to download full resolution via product page

Figure 3: The workflow for simultaneous TGA-DSC analysis.
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Methodology:

TGA: Measures the change in mass of a sample as it is heated at a controlled rate. It is used

to determine thermal stability, decomposition temperatures, and the presence of solvates or

hydrates. [3]* DSC: Measures the difference in heat flow between a sample and a reference

as a function of temperature. It is used to detect thermal events such as melting,

crystallization, and polymorphic transitions. [3][9] Simultaneous TGA-DSC analysis allows for

the direct correlation of mass changes with corresponding energetic events, providing a

more complete picture of the thermal behavior of the compound. [4]

Conclusion
The comprehensive solid-state characterization of pyrazole-piperidine derivatives is a critical

component of modern drug discovery and development. While the crystal structure of 3-(4-
Methyl-1H-pyrazol-3-yl)piperidine remains to be elucidated, the comparative analysis of

structurally related compounds provides invaluable insights into the conformational and

packing preferences of this important scaffold. The experimental protocols detailed in this guide

for single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis represent the

cornerstone methodologies for obtaining a thorough understanding of the solid-state properties

of these and other pharmaceutical compounds, thereby facilitating the development of safe and

effective medicines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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